molecular formula C7H7FN4 B13710826 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13710826
M. Wt: 166.16 g/mol
InChI Key: IEMLKSVVSVXVHS-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an amino group at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 7-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is typically carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.

Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation . This catalyst-free and additive-free method is eco-friendly and results in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly attractive for industrial applications due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazolopyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H7FN4

Molecular Weight

166.16 g/mol

IUPAC Name

6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7FN4/c1-4-2-6-10-7(9)11-12(6)3-5(4)8/h2-3H,1H3,(H2,9,11)

InChI Key

IEMLKSVVSVXVHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C=C1F)N

Origin of Product

United States

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